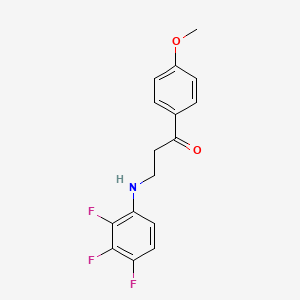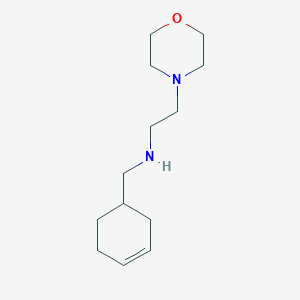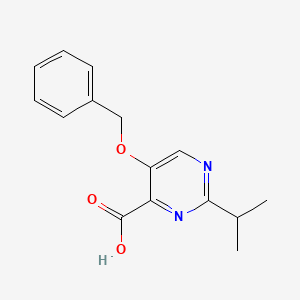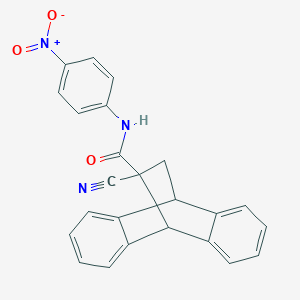
1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone, also known as MTTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MTTP is a synthetic compound that has been synthesized using various methods, and its synthesis has been extensively studied.
作用機序
The mechanism of action of 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes. 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone has been found to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair. 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone has also been found to inhibit the activity of HIV reverse transcriptase, an enzyme involved in the replication of the HIV virus.
Biochemical and Physiological Effects:
1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone has been found to exhibit various biochemical and physiological effects. 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone has been found to induce cell cycle arrest and apoptosis in cancer cells. 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone has also been found to inhibit the replication of viruses such as HIV and hepatitis C virus. 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone has also been found to exhibit antibacterial and antifungal properties.
実験室実験の利点と制限
1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone has several advantages for use in lab experiments. 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone is easy to synthesize, and its synthesis has been extensively studied. 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone is also stable under various conditions, making it suitable for use in various assays. However, 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone. One potential direction is the development of 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone-based fluorescent probes for imaging biological systems. Another potential direction is the development of 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone-based drugs for the treatment of cancer, viral infections, and bacterial infections. Further studies are also needed to fully understand the mechanism of action of 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone and its potential toxicity.
合成法
1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone can be synthesized using various methods, including the Mannich reaction, Friedel-Crafts acylation, and reductive amination. The most common method used for the synthesis of 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone is the Mannich reaction, which involves the reaction of 4-methoxybenzaldehyde, 2,3,4-trifluoroaniline, and acetone in the presence of a base such as potassium carbonate. The reaction is carried out at room temperature, and the product is purified using column chromatography.
科学的研究の応用
1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone has been found to exhibit anticancer, antiviral, and antimicrobial properties. 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone has also been studied for its potential use as a fluorescent probe for imaging biological systems.
特性
IUPAC Name |
1-(4-methoxyphenyl)-3-(2,3,4-trifluoroanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2/c1-22-11-4-2-10(3-5-11)14(21)8-9-20-13-7-6-12(17)15(18)16(13)19/h2-7,20H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBZVDRTOMPYFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCNC2=C(C(=C(C=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-Pyrimidinyl)-3-{[4-(trifluoromethoxy)anilino]methylene}-2-pyrrolidinone](/img/structure/B2878318.png)
![3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2878321.png)
![1-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2878322.png)
![6-(tert-butyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2878324.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(6-methoxypyridin-3-yl)methanone](/img/structure/B2878326.png)
methanone](/img/structure/B2878327.png)
![ethyl 2-[3-((2E)but-2-enyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazo lino[1,2-h]purin-8-yl]acetate](/img/structure/B2878328.png)
![(Z)-2-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2878331.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2878332.png)


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2878339.png)